molecular formula C26H22FNO4 B8256911 (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid

(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8256911
M. Wt: 431.5 g/mol
InChI Key: NKZCUQOBFSHQQK-MZNJEOGPSA-N
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Description

(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorene moiety, a fluorophenyl group, and a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine ring.

    Attachment of the Fluorene Moiety: This is usually done through a coupling reaction, such as a Suzuki or Stille coupling, where the fluorene moiety is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid is used to study enzyme interactions and protein-ligand binding. Its fluorinated phenyl group can be used as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid
  • (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid
  • (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid lies in the specific positioning of the fluorine atom on the phenyl ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c27-18-7-5-6-16(12-18)17-13-24(25(29)30)28(14-17)26(31)32-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,17,23-24H,13-15H2,(H,29,30)/t17-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZCUQOBFSHQQK-MZNJEOGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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